4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine
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Overview
Description
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a tert-butoxy group at the 4-position, two fluorine atoms at the 2- and 5-positions, and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-difluoro-3-methylpyridine with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Another approach involves the use of tert-butyl chloride and a base, such as potassium tert-butoxide, to introduce the tert-butoxy group onto the pyridine ring. This reaction is usually performed in an organic solvent, such as tetrahydrofuran, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atoms can influence the electronic properties of the pyridine ring. These interactions can modulate the compound’s reactivity and binding affinity to various targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butoxystyrene: Similar in having a tert-butoxy group but differs in the aromatic ring structure.
Hexa(tert-butoxy)ditungsten(III): Contains multiple tert-butoxy groups and is used in coordination chemistry.
Sodium tert-butoxide: A strong base with a tert-butoxy group, used in various organic reactions.
Uniqueness
4-(tert-Butoxy)-2,5-difluoro-3-methylpyridine is unique due to the combination of tert-butoxy, difluoro, and methyl substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,5-difluoro-3-methyl-4-[(2-methylpropan-2-yl)oxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO/c1-6-8(14-10(2,3)4)7(11)5-13-9(6)12/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSRNFGVNHDQLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1F)F)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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